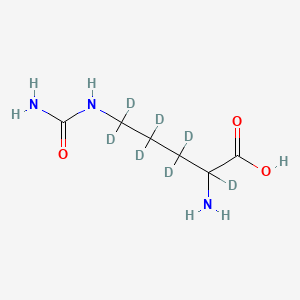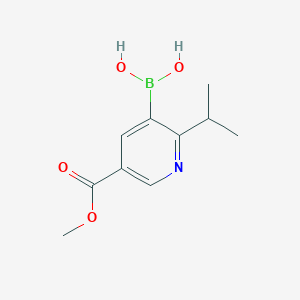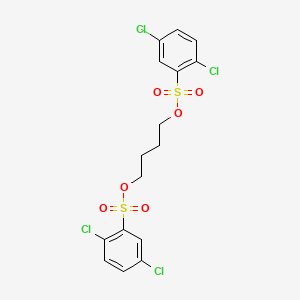
APN-C3-biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APN-C3-biotin is a heterobifunctional linker that contains an aminopeptidase N (APN) moiety with exquisite chemoselectivity for cysteine and biotin. This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising methodology for applications in bioconjugation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of APN-C3-biotin involves the conjugation of an APN moiety with a biotin moiety through a cleavable linker. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the functional groups. The process may include steps such as:
- Activation of the carboxyl group of biotin using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
- Conjugation of the activated biotin with an amino group on the APN moiety.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to ensure the consistency and quality of the product.
化学反応の分析
Types of Reactions
APN-C3-biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups to create derivatives with different properties.
Conjugation Reactions: The APN moiety can conjugate with cysteine residues in proteins, forming stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include DCC for activation, and thiol-containing compounds for conjugation.
Conditions: Reactions are typically carried out at room temperature and neutral pH to preserve the functional groups.
Major Products
The major products formed from these reactions are bioconjugates, where this compound is linked to proteins or other biomolecules. These conjugates are used in various biochemical applications .
科学的研究の応用
APN-C3-biotin has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and detection of proteins and other biomolecules.
Medicine: Utilized in targeted drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other biotechnological tools .
作用機序
APN-C3-biotin exerts its effects through the selective binding of its APN moiety to APN receptors, which are overexpressed in many cancer cells. This binding facilitates the targeted delivery of biotinylated compounds to these cells. The biotin moiety can then interact with avidin or streptavidin, enabling the detection or purification of the target molecules .
類似化合物との比較
Similar Compounds
APN-C4-biotin: Similar structure but with a different linker length.
APN-C5-biotin: Another variant with a longer linker.
Biotin-PEG-APN: Contains a polyethylene glycol (PEG) linker for increased solubility
Uniqueness
APN-C3-biotin is unique due to its optimal linker length, which provides a balance between stability and flexibility. This makes it particularly effective in bioconjugation applications, where precise control over the spatial arrangement of the linked molecules is crucial .
特性
分子式 |
C23H27N5O3S |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide |
InChI |
InChI=1S/C23H27N5O3S/c24-13-3-5-16-9-11-17(12-10-16)26-21(30)8-4-14-25-20(29)7-2-1-6-19-22-18(15-32-19)27-23(31)28-22/h9-12,18-19,22H,1-2,4,6-8,14-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t18-,19-,22-/m0/s1 |
InChIキー |
IBQNQQRHZDWGOS-IPJJNNNSSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
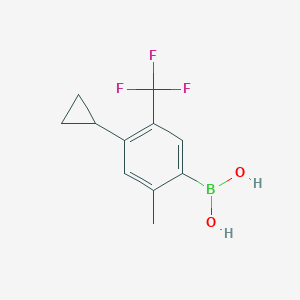
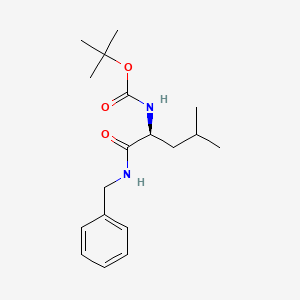
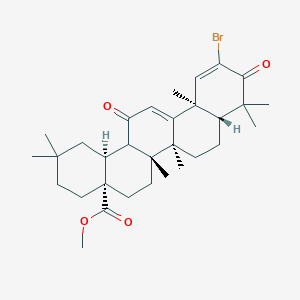
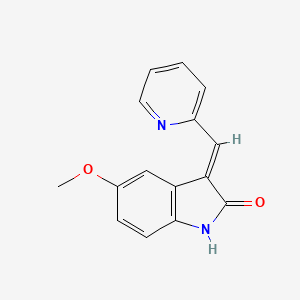
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

